molecular formula C18H18N4O6 B11950373 N,N'-bis(3-nitrophenyl)hexanediamide CAS No. 28819-88-7

N,N'-bis(3-nitrophenyl)hexanediamide

Cat. No.: B11950373
CAS No.: 28819-88-7
M. Wt: 386.4 g/mol
InChI Key: ZLSAWEWARGDALZ-UHFFFAOYSA-N
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Description

N,N’-bis(3-nitrophenyl)hexanediamide: is an organic compound with the molecular formula C18H18N4O6 It is characterized by the presence of two nitrophenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3-nitrophenyl)hexanediamide typically involves the reaction of hexanediamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for N,N’-bis(3-nitrophenyl)hexanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3-nitrophenyl)hexanediamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: The major product is N,N’-bis(3-aminophenyl)hexanediamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

N,N’-bis(3-nitrophenyl)hexanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(3-nitrophenyl)hexanediamide depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

  • N,N’-bis(2-nitrophenyl)hexanediamide
  • N,N’-bis(4-nitrophenyl)hexanediamide
  • N,N’-bis(3-methylphenyl)hexanediamide

Comparison: N,N’-bis(3-nitrophenyl)hexanediamide is unique due to the position of the nitro groups on the phenyl rings. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. For example, the 3-nitro position may make the compound more susceptible to nucleophilic aromatic substitution compared to its 2-nitro or 4-nitro counterparts.

Properties

CAS No.

28819-88-7

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

N,N'-bis(3-nitrophenyl)hexanediamide

InChI

InChI=1S/C18H18N4O6/c23-17(19-13-5-3-7-15(11-13)21(25)26)9-1-2-10-18(24)20-14-6-4-8-16(12-14)22(27)28/h3-8,11-12H,1-2,9-10H2,(H,19,23)(H,20,24)

InChI Key

ZLSAWEWARGDALZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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